2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide
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Overview
Description
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclobutyl group attached to the nitrogen atom and a 2,5-dichlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dichloroaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then converted to the final product by heating under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification by recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield N-oxides, while reduction can produce amines
Scientific Research Applications
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-cyclobutylacetamide: This compound is similar in structure but has different substitution patterns on the aromatic ring.
N-(2,5-dichlorophenyl)-2-cyclopropylacetamide: This compound has a cyclopropyl group instead of a cyclobutyl group.
Uniqueness
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclobutyl-N-(2,5-dichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-9-4-5-10(14)11(7-9)15-12(16)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIKIOSTCUCDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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